4-Amino-6-(4-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Overview
Description
4-Amino-6-(4-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a useful research compound. Its molecular formula is C9H9FN4S and its molecular weight is 224.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazoline derivatives, have been reported to exhibit biological activities on various targets . For instance, some pyrazoline derivatives have shown inhibitory effects on Aurora kinase A (AURKA), a protein involved in cell cycle regulation .
Mode of Action
For example, certain pyrazoline derivatives have been shown to inhibit AURKA activity, leading to alterations in cell cycle progression .
Biochemical Pathways
For instance, some pyrazoline derivatives have been found to influence the cell cycle by inhibiting AURKA .
Pharmacokinetics
For instance, certain alpha-antagonist compounds have shown nonlinear oral pharmacokinetics .
Result of Action
For example, certain pyrazoline derivatives have been found to inhibit AURKA activity, leading to cell cycle arrest and induction of apoptosis .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Amino-6-(4-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol are not fully characterized . It is known that similar compounds, such as 4,6-diarylpyrimidin-2-amine derivatives, show anticancer properties . These compounds interact with various enzymes and proteins, including Aurora kinase A (AURKA), a protein that plays a crucial role in cell division .
Cellular Effects
Related compounds have been shown to inhibit AURKA activity and reduce phosphorylation of AURKA at Thr283 in HCT116 human colon cancer cells . This leads to the accumulation of the G2/M phase of the cell cycle and triggers the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase .
Molecular Mechanism
Similar compounds have been found to inhibit AURKA activity, which reduces clonogenicity, arrests the cell cycle at the G2/M phase, and induces caspase-mediated apoptotic cell death in HCT116 human colon cancer cells .
Properties
IUPAC Name |
4-amino-2-(4-fluorophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4S/c10-6-3-1-5(2-4-6)7-12-8(11)14-9(15)13-7/h1-4,7H,(H4,11,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTNBZUJHGVPMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2NC(=S)NC(=N2)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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